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molecular formula C11H7NO3 B8274072 [(4-Oxo-4H-1-benzopyran-3-yl)oxy]acetonitrile

[(4-Oxo-4H-1-benzopyran-3-yl)oxy]acetonitrile

Cat. No. B8274072
M. Wt: 201.18 g/mol
InChI Key: XLTONMNYXJTBHE-UHFFFAOYSA-N
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Patent
US04127669

Procedure details

A mixture of 3-hydroxychromone (4.86 g, 0.03 mole), chloroacetonitrile (2.26 g, 0.03 mole) and potassium carbonate (3.0 g, 0.02 mole) in dimethylformamide (40 ml) is stirred at 100° C. under nitrogen for 4 hrs. The reaction mixture is cooled, poured into water (200 ml), filtered, washed with water and sucked dry. Recrystallization from methanol gives white crystals (4.7 g, 94%), mp 145°-146° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[O:4][CH:3]=1.Cl[CH2:14][C:15]#[N:16].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[O:12]=[C:11]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:4][CH:3]=[C:2]1[O:1][CH2:14][C:15]#[N:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.86 g
Type
reactant
Smiles
OC1=COC2=CC=CC=C2C1=O
Name
Quantity
2.26 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred at 100° C. under nitrogen for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1C(=COC2=C1C=CC=C2)OCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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